An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-2-yl)ethanamine
An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Thiophen-2-yl)ethanamine, a chiral amine of significant interest in medicinal chemistry. Due to the prevalence of its isomer, 2-(Thiophen-2-yl)ethanamine, in literature and commerce, this guide will also present the properties of the latter for comparative purposes. The thiophene moiety is a privileged pharmacophore, and its derivatives are widely explored for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The chirality of 1-(Thiophen-2-yl)ethanamine makes it a particularly valuable building block for developing enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to improved efficacy and safety profiles.
Physicochemical Properties
The fundamental physicochemical properties of 1-(Thiophen-2-yl)ethanamine and its isomer are summarized below. The data for 1-(Thiophen-2-yl)ethanamine is often reported for the (S)-enantiomer.
Table 1: Physicochemical Data for Thiophen-2-yl-ethanamine Isomers
| Property | 1-(Thiophen-2-yl)ethanamine | 2-(Thiophen-2-yl)ethanamine |
| CAS Number | 27948-34-1 ((S)-enantiomer) | 30433-91-1 |
| Molecular Formula | C₆H₉NS | C₆H₉NS |
| Molecular Weight | 127.21 g/mol | 127.21 g/mol |
| Appearance | Colorless to light yellow liquid[4] | Colorless to yellow liquid[5] |
| Boiling Point | 75-77 °C @ 35 Torr[4] | 200-201 °C @ 750 mmHg |
| Density | 1.095 ± 0.06 g/cm³ (Predicted)[4] | 1.087 g/mL @ 25 °C |
| pKa | 9.42 ± 0.29 (Predicted)[4] | 9.47 ± 0.10 (Predicted)[5] |
| logP | Not available | 1.94960[6] |
| Refractive Index | Not available | n20/D 1.551 |
| Flash Point | Not available | 190 °F (88 °C) |
Spectroscopic Data
While specific, verified spectra for 1-(Thiophen-2-yl)ethanamine are not widely published, data for the closely related 2-(Thiophen-2-yl)ethanamine provides a valuable reference for the characteristic signals of the thiophene and ethylamine moieties.
Table 2: Spectroscopic Data for 2-(Thiophen-2-yl)ethanamine
| Technique | Data Summary |
| ¹H NMR | Spectra available, showing characteristic peaks for the thiophene ring protons and the ethylamine chain protons.[7][8] |
| ¹³C NMR | Spectra available, indicating the different carbon environments within the molecule.[7][9] |
| Mass Spectrometry | Data available, confirming the molecular weight.[7] |
| IR Spectroscopy | Spectra available, showing characteristic absorptions for N-H and C-H bonds, as well as aromatic C=C bonds of the thiophene ring.[7] |
Synthesis and Reactivity
1-(Thiophen-2-yl)ethanamine is a versatile synthetic intermediate.[10] Its primary amine group allows for a wide range of reactions, including amide bond formation, Schiff base condensation, and nucleophilic additions. The thiophene ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
Experimental Protocol: Synthesis via Reductive Amination
A common and effective method for synthesizing 1-(Thiophen-2-yl)ethanamine is the reductive amination of 2-acetylthiophene. This method is widely used for preparing primary, secondary, and tertiary amines from carbonyl compounds.[11][12][13]
Reaction: 2-Acetylthiophene + NH₃ + [Reducing Agent] → 1-(Thiophen-2-yl)ethanamine
Materials:
-
2-Acetylthiophene
-
Ammonium acetate (or another ammonia source like ammonia in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent
-
Acetic Acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-acetylthiophene (1.0 eq) and the chosen solvent (e.g., DCE).
-
Amine Source: Add ammonium acetate (approx. 10 equivalents).[11]
-
pH Adjustment (if necessary): If using a reducing agent like NaBH₃CN, the pH should be maintained between 6-7, potentially with the addition of a small amount of acetic acid. NaBH(OAc)₃ is often used without explicit pH control.[11][12]
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (approx. 1.5 eq) to the stirring mixture at room temperature.[12]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(Thiophen-2-yl)ethanamine.
Applications in Drug Development
The thiophene nucleus is a key structural component in numerous FDA-approved drugs.[1] Thiophene-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][14]
1-(Thiophen-2-yl)ethanamine, as a chiral building block, is particularly important for synthesizing enantiomerically pure compounds. This stereochemical control is crucial for optimizing interactions with biological targets like enzymes and receptors, which can enhance therapeutic efficacy and reduce off-target side effects.[15] Its isomer, 2-(Thiophen-2-yl)ethanamine, is used in the synthesis of geldanamycin derivatives that act as Hsp90 inhibitors for potential HCV replication inhibition, as well as in the creation of pyrimidine and acylguanidine derivatives.[5]
Visualizations
The following diagrams illustrate the synthetic pathway and the role of 1-(Thiophen-2-yl)ethanamine in medicinal chemistry.
References
- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. (1S)-1-(THIOPHEN-2-YL)ETHAN-1-AMINE | 27948-34-1 [amp.chemicalbook.com]
- 5. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiophene-2-ethylamine(30433-91-1) 1H NMR [m.chemicalbook.com]
- 9. Thiophene-2-ethylamine(30433-91-1) 13C NMR spectrum [chemicalbook.com]
- 10. 27948-34-1|(S)-1-(Thiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231) [hmdb.ca]
